molecular formula C9H7N3O4 B8728219 N-(2-Propynyl)-2,4-dinitroaniline

N-(2-Propynyl)-2,4-dinitroaniline

Cat. No.: B8728219
M. Wt: 221.17 g/mol
InChI Key: MVSHOHFTBBBTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Propynyl)-2,4-dinitroaniline is a useful research compound. Its molecular formula is C9H7N3O4 and its molecular weight is 221.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

2,4-dinitro-N-prop-2-ynylaniline

InChI

InChI=1S/C9H7N3O4/c1-2-5-10-8-4-3-7(11(13)14)6-9(8)12(15)16/h1,3-4,6,10H,5H2

InChI Key

MVSHOHFTBBBTLR-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of potassium carbonate (1.0 g) in acetone (10 ml) was added 2-propyn-1-amine (0.26 g, 473×10-3 mole). 2,4-Dinitrofluorobenzene (1.32 g, 7.10×10-3 mole) was gradually added with stirring and the reaction mixture was refluxed two hours. After cooling it was poured into excess water and filtered. Recrystallization of the crude solid from ethanol afforded yellow needles; m.p. 151°-152° C. Yield: 0.99 g (95%). IR (KBr): 3367 (NH), 3268 (=CH), 1618, 1590, 1333 and 1311 cm-1 (Ar--NO2).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
1.32 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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